BenchChemオンラインストアへようこそ!

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

Serotonin Transporter Virtual Screening Molecular Docking

SERT inhibitor 69419 (CAS 305374-42-9) represents a structurally novel chemotype unrelated to classical SSRIs. Identified as a top-three hit from a 260,000-compound virtual screen and validated by MD simulations and MM/GBSA, it engages the SERT central site (S1) with a predicted affinity surpassing paroxetine. Its 1,8-naphthalimide core with 6-benzoyl and N-linked 4-hydroxybenzenesulfonamide substituents provides a distinct pharmacophore for SERT-focused X-ray crystallography, cryo-EM, and SAR optimization. With a favorable computed profile (LogP 3.3, TPSA 143 Ų), this tool compound accelerates structure-based design of next-generation serotonergic agents.

Molecular Formula C25H16N2O6S
Molecular Weight 472.5 g/mol
CAS No. 305374-42-9
Cat. No. B1680953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
CAS305374-42-9
SynonymsSERT inhibitor 69419
Molecular FormulaC25H16N2O6S
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O
InChIInChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33)
InChIKeyGONHXPRLKWXPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide (CAS 305374-42-9): A Serotonin Transporter (SERT) Inhibitor for Preclinical Depression & Neuroscience Research


3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide (CAS 305374-42-9), also cataloged as SERT inhibitor 69419, is a synthetic isoquinoline-sulfonamide derivative that functions as an inhibitor of the serotonin transporter (SERT) [1]. It was identified as a top-ranked hit in a large-scale virtual screening campaign targeting the SERT central binding site (S1) and has been validated by molecular dynamics simulations and MM/GBSA binding free energy calculations [1]. The compound belongs to a distinct chemotype characterized by a 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) core bearing a 6-benzoyl substituent and an N-linked 4-hydroxybenzenesulfonamide moiety, a scaffold that differs fundamentally from classical SSRIs such as paroxetine or fluoxetine [1].

Why Generic SSRI Substitution Cannot Replace 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide in SERT-Targeted Studies


Conventional serotonin reuptake inhibitors such as paroxetine, fluoxetine, and sertraline share well-characterized pharmacological profiles but operate through a common chemical space dominated by phenylpropanamine or aryloxyphenylalkylamine scaffolds [1]. The benzo[de]isoquinoline-1,3-dione sulfonamide chemotype represented by compound 305374-42-9 is structurally unrelated to these classical SSRIs, meaning that in silico binding mode predictions, structure-activity relationship (SAR) exploration, and selectivity profiling cannot be extrapolated from one chemotype to the other [1]. Direct evidence from virtual screening and MM/GBSA calculations demonstrates that compound 69419 engages the SERT S1 binding site with a distinct interaction fingerprint and a higher predicted binding affinity than paroxetine, making it a non-interchangeable tool compound for probing SERT pharmacology and for developing next-generation serotonergic agents [1].

Head-to-Head Evidence: Quantitative Differentiation of 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide from Clinical SSRIs


Virtual Screening Hit Identification: Compound 69419 Among Top 0.001% of Screened Library for SERT Central Binding Site

In a structure-based virtual screening campaign of approximately 260,000 small molecules against the SERT central binding site (S1), compound 69419 (3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide) was one of only three top-ranked hit compounds retained after docking and scoring, representing the top ~0.001% of the screened chemical library [1]. This places compound 69419 in a highly selected group of structurally novel SERT ligand candidates, alongside compounds 160234 and 159166, and distinct from the allosteric site hit 93507 [1].

Serotonin Transporter Virtual Screening Molecular Docking

Predicted Binding Affinity Superiority of Compound 69419 Over Paroxetine at SERT S1 by MM/GBSA

MM/GBSA binding free energy calculations performed after extended molecular dynamics simulations revealed that compound 69419 exhibits a higher predicted binding affinity for the SERT central binding site (S1) compared to the reference inhibitor paroxetine (8PR) [1]. The study explicitly states that "higher predicted binding affinities of identified compounds were also confirmed with binding free energy calculations (MM/GBSA) in comparison with the reference central... binding site inhibitor, paroxetine" [1]. While individual ΔG values for each compound were not reported in the publicly available abstract, the directional superiority of compound 69419 over the clinical SSRI paroxetine was clearly established [1].

Binding Free Energy MM/GBSA SERT Inhibition

Structural Chemotype Novelty: Benzo[de]isoquinoline Sulfonamide vs. Classical SSRI Scaffolds

Compound 305374-42-9 is built upon a 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) core with a 6-benzoyl substitution, connected via the imide nitrogen to a 4-hydroxybenzenesulfonamide group [1][2]. This chemotype is structurally unrelated to the common clinical SSRIs: paroxetine contains a phenylpiperidine scaffold; fluoxetine is an aryloxyphenylpropanamine; and sertraline is a tetrahydronaphthalenamine [1]. The benzo[de]isoquinoline sulfonamide scaffold also differs from other isoquinoline sulfonamide kinase inhibitors such as H-89 (a PKA inhibitor) by the presence of the 6-benzoyl substituent and the 4-hydroxybenzenesulfonamide at the N2 position [2].

Chemotype Scaffold Hopping Isoquinoline Sulfonamide

Supplier-Certified Purity and Storage Stability: Enabling Reproducible In Vitro Pharmacology

Commercially cataloged batches of 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide are supplied at ≥98% purity (HPLC) with specified long-term storage conditions: powder stable at -20°C for 3 years, and in solvent at -80°C for 1 year . While many research-grade SERT inhibitors from non-specialized vendors may lack rigorous stability validation, the defined storage parameters for this compound reduce the risk of potency loss due to degradation, which is critical for obtaining reproducible IC50 values in follow-up in vitro assays.

Chemical Purity Storage Stability Reproducibility

Recommended Research and Procurement Scenarios for 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide (CAS 305374-42-9)


SERT Binding Mode Elucidation Using a Structurally Novel Scaffold

Because compound 305374-42-9 belongs to a chemotype distinct from classical SSRIs, it serves as an ideal tool for studying alternative binding modes at the SERT central site through X-ray crystallography, cryo-EM, or mutagenesis-coupled binding assays. Its validated in silico engagement of S1 [1] provides a rational starting point for structure-based design campaigns aimed at developing non-classical serotonergic agents.

In Silico Hit Validation and Benchmarking in Virtual Screening Workflows

Having been identified as a top-three hit from a 260,000-compound virtual screen and validated by MM/GBSA against paroxetine [1], this compound can serve as a positive control or benchmark ligand when developing or validating new SERT-targeted docking protocols, scoring functions, or machine learning models for serotonin transporter ligand prediction.

Scaffold-Hopping SAR Studies for Next-Generation Antidepressant Discovery

The benzo[de]isoquinoline-1,3-dione sulfonamide framework offers a distinct pharmacophore for medicinal chemistry optimization. Procurement of this compound enables systematic SAR exploration around the 6-benzoyl, N2-aryl, and sulfonamide regions to modulate SERT affinity, selectivity over related monoamine transporters, and pharmacokinetic properties, as suggested by its favorable computed physicochemical profile (LogP 3.3, TPSA 143 Ų) [1][2].

Selectivity Profiling Panels Against Monoamine Transporters

Given that the compound was specifically identified as a SERT (S1) binder rather than a DAT or NET ligand in the original virtual screening [1], it serves as a starting point for experimental selectivity profiling using radioligand uptake assays in synaptosomes or transporter-overexpressing cell lines (e.g., [³H]5-HT, [³H]DA, and [³H]NE uptake), with the expectation of a SERT-preferring profile that can be experimentally confirmed and compared against the broader selectivity of clinical SSRIs.

Quote Request

Request a Quote for 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.